N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide
Description
The compound N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide features a 1,2,4-triazole core with multiple substituents:
- Position 5: A sulfanyl-linked 4-fluorophenyl carbamoyl methyl group, contributing to hydrogen bonding and metabolic stability.
- Methyl group at position 3: Connected to a benzamide moiety with a pyrrolidine sulfonyl group, which may improve solubility and target binding.
Properties
IUPAC Name |
N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN6O5S2/c1-41-25-7-3-2-6-24(25)36-26(33-34-29(36)42-19-27(37)32-22-12-10-21(30)11-13-22)18-31-28(38)20-8-14-23(15-9-20)43(39,40)35-16-4-5-17-35/h2-3,6-15H,4-5,16-19H2,1H3,(H,31,38)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAZSOQHWDREAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide involves multiple steps, including the formation of the triazole ring, the introduction of the sulfonyl group, and the coupling of the pyrrolidine ring. Specific synthetic routes and reaction conditions are typically optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Researchers investigate its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its observed effects.
Comparison with Similar Compounds
Triazole Derivatives with Sulfonyl Groups
Sulfonyl-containing triazoles are known for their bioactivity. For example:
- Compound 6s (): A 1,2,4-triazole with a benzonitrile and sulfonyl group exhibited potent inhibition of leukotriene biosynthesis (IC₅₀ < 1 µM). The sulfonyl group likely enhances binding to hydrophobic enzyme pockets .
- Compound IV (KA1-KA15) (): N-substituted triazoles with sulfanyl acetamide groups showed MIC values of 12.5–25 µg/mL against E. coli and S. aureus. The sulfonyl linkage improved membrane permeability .
Comparison : The target compound’s pyrrolidine sulfonyl benzamide may offer superior pharmacokinetics due to balanced hydrophobicity and hydrogen-bonding capacity.
Fluorophenyl-Substituted Triazoles
Fluorine substituents enhance metabolic stability and binding affinity:
- Compound 6l (): A 4-fluorophenyl-containing triazole demonstrated 90% inhibition of 5-lipoxygenase at 10 µM, attributed to fluorine’s electron-withdrawing effects .
- Compound in : A triazole-thiadiazole hybrid with a 3-fluorobenzyl group showed antifungal activity (EC₅₀ = 8.2 µg/mL) due to improved membrane interaction .
Comparison : The target’s 4-fluorophenyl carbamoyl group may synergize with the triazole core for enhanced enzyme inhibition, though its exact role requires validation.
Methoxyphenyl-Substituted Triazoles
Methoxy groups modulate lipophilicity and steric effects:
- Compound 6r (): A 4-methoxyphenyl triazole derivative exhibited improved solubility (LogP = 2.1) and moderate anti-inflammatory activity (IC₅₀ = 15 µM) .
Comparison : The target’s 2-methoxyphenyl group may optimize hydrophobic interactions in enzyme active sites, similar to derivatives in .
Sulfanyl-Linked Triazoles
Sulfanyl groups facilitate redox interactions and disulfide bonding:
- Compound 7–9 (): Sulfanyl-linked triazole-thiones showed tautomerism-dependent activity, with thione forms exhibiting stronger enzyme inhibition .
- Compound 36 (): A nicotinamide-triazole hybrid with a sulfanyl methyl group demonstrated 85% purity and moderate bioactivity .
Comparison : The target’s sulfanyl group may stabilize its tautomeric form, as seen in , but its redox sensitivity could affect in vivo stability.
Predicted Activities
Computational Validation
- Glide Docking () : The pyrrolidine sulfonyl group may form hydrogen bonds with catalytic residues, as seen in Surflex docking scores (−9.2 kcal/mol for similar compounds) .
- DFT Studies () : Frontier orbital analysis (HOMO-LUMO gap ≈ 4.5 eV) suggests stable charge transfer, aligning with the target’s electron-withdrawing groups .
Data Tables
Table 1: Structural and Activity Comparison
Biological Activity
N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide, often referred to as C592-3608, is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of C592-3608 is C25H22FN5O2S, with a complex structure that includes multiple functional groups such as triazole, sulfonamide, and carbamoyl moieties. The presence of these groups is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H22FN5O2S |
| Molecular Weight | 463.53 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
C592-3608 exhibits a range of biological activities that are primarily attributed to its triazole core. The following sections detail its pharmacological properties:
Antimicrobial Activity
Research has shown that 1,2,4-triazole derivatives possess significant antimicrobial properties. C592-3608 has been evaluated against various bacterial strains and fungi:
- Antibacterial Activity : Studies indicate that compounds with a triazole nucleus can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, derivatives similar to C592-3608 have demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 0.125–8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Triazoles are well-known for their antifungal properties. Compounds with similar structures have shown effectiveness against fungi like Candida albicans, with MIC values comparable to standard antifungal agents .
Anticancer Potential
The triazole scaffold has been recognized for its anticancer properties. C592-3608 may exert cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest:
- Mechanisms of Action : The compound's ability to interfere with microtubule formation and inhibit DNA synthesis has been documented in related studies .
Structure-Activity Relationship (SAR)
The biological activity of C592-3608 can be influenced by modifications to its structure. Key findings include:
- Substituent Effects : The presence of electron-donating groups such as methoxy or fluorine on the phenyl rings enhances antibacterial activity .
- Triazole Modifications : Alterations in the triazole ring can significantly affect potency; for example, different substitutions at the 3-position have been shown to impact activity against specific microbial strains .
Case Studies
Several case studies have highlighted the efficacy of compounds related to C592-3608:
- Study on Antibacterial Efficacy : A study demonstrated that a series of triazole derivatives exhibited potent antibacterial activity against multi-drug resistant strains of bacteria. The most active compound showed an MIC value significantly lower than those of conventional antibiotics .
- Antifungal Screening : In another investigation, triazole derivatives were screened for antifungal activity against clinical isolates of Candida. The results indicated that modifications similar to those in C592-3608 led to enhanced antifungal potency compared to existing treatments .
Q & A
Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
The synthesis involves multi-step reactions starting with precursors such as fluorophenyl carbamoyl derivatives and triazole intermediates. Key steps include:
- Deprotonation and coupling : Sodium hydride (NaH) for deprotonation and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .
- Solvent selection : Ethanol or dimethylformamide (DMF) for solubility and reaction efficiency .
- Temperature control : Reactions often proceed at 50–80°C, with prolonged times (12–48 hours) to ensure completion .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Which analytical techniques are recommended for characterizing this compound and verifying its purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for structural elucidation of aromatic protons, sulfonamide groups, and triazole rings .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
- Elemental Analysis : To validate empirical formulas .
Q. What functional groups contribute to its biological activity, and how are they structurally validated?
Key functional groups include:
- Triazole ring : Provides stability and hydrogen-bonding capacity for enzyme inhibition .
- Fluorophenyl group : Enhances binding affinity via hydrophobic interactions and electron-withdrawing effects .
- Sulfonamide moiety : Facilitates interactions with biological targets like carbonic anhydrases . Structural validation is achieved through FT-IR (e.g., S=O stretching at ~1150 cm⁻¹) and X-ray crystallography (where available) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Controlled replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Target specificity profiling : Use kinase/phosphatase screening panels to identify off-target effects .
- QSAR modeling : Correlate structural variations (e.g., substituents on the triazole ring) with activity trends .
Q. What computational methods are effective in predicting the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cyclooxygenase-2) .
- Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over time .
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bond acceptors in the sulfonamide group) .
Q. What strategies are recommended for optimizing the compound’s solubility and bioavailability without compromising activity?
- Prodrug design : Introduce ester or phosphate groups to enhance aqueous solubility .
- Co-crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrins to improve dissolution rates .
- Structural modification : Replace the methoxyphenyl group with polar substituents (e.g., hydroxyl or amine) while monitoring IC₅₀ shifts in bioassays .
Methodological Challenges and Solutions
Q. How should researchers address low yields in the final coupling step of the synthesis?
- Catalyst optimization : Replace EDC with DCC (N,N'-Dicyclohexylcarbodiimide) or HOBt (Hydroxybenzotriazole) for improved efficiency .
- Solvent screening : Test alternatives like dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize intermediates .
- In-situ monitoring : Use TLC or inline IR spectroscopy to track reaction progress and adjust conditions dynamically .
Q. What experimental designs are suitable for analyzing structure-activity relationships (SAR) in derivatives?
- Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., varying aryl groups on the triazole ring) .
- DoE (Design of Experiments) : Apply factorial designs to evaluate the impact of temperature, solvent, and reagent ratios on activity .
- Parallel synthesis : Use automated platforms to generate libraries of analogs for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
